molecular formula C9H16ClNO2 B3034468 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride CAS No. 1788624-39-4

1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride

Cat. No. B3034468
M. Wt: 205.68
InChI Key: QEJMOJSVJPBRQG-UHFFFAOYSA-N
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Description

1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride is a compound that can be associated with various chemical and pharmacological studies. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their syntheses, properties, and potential applications, particularly in the realm of antibacterial agents.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of protecting groups and reaction conditions. For instance, the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid involves protection and coupling steps using N-Boc and C-OMe groups . Similarly, the preparation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives includes a Dieckmann-type cyclization . These methods could potentially be adapted for the synthesis of 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride has been determined using techniques such as X-ray crystallography. For example, the crystal structure of 1-phenyl-c-4-t-butyl-r-cyclohexylpiperidine hydrochloride shows an axial t-butyl group and provides insights into conformational deformations . This information is valuable for understanding the three-dimensional arrangement of atoms in similar compounds.

Chemical Reactions Analysis

The chemical reactivity of cyclopropyl and piperidine-containing compounds is highlighted in several studies. For instance, the displacement reactions with pyrrolidine and piperidine are mentioned, leading to various derivatives with potential antibacterial properties . These reactions are indicative of the versatility and reactivity of the cyclopropyl and piperidine moieties, which would be relevant for 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride can be inferred from spectroscopic data such as IR and NMR. For example, the IR spectroscopy of β-oligopeptides indicates a high degree of intramolecular hydrogen bonding . NMR spectroscopy provides insights into the conformational isomerism and complexation behavior of related compounds in solution . These techniques would be essential for characterizing the physical and chemical properties of 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride.

Relevant Case Studies

Several of the papers discuss the antibacterial activity of compounds containing cyclopropyl and piperidine groups. For example, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives have been evaluated as anti-tubercular and antibacterial agents . These studies provide a context for the potential applications of 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride in medicinal chemistry.

Scientific Research Applications

Antibacterial Agent Synthesis

1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride is utilized in the synthesis of potent antibacterial agents. Notably, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid, derived from this compound, exhibited significant antibacterial activity (Uno et al., 1989). Additionally, derivatives of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, related to this compound, have been synthesized and identified as potential antibacterial agents (Miyamoto et al., 1987).

Ethylene Precursor Research in Plants

This compound is relevant in the study of ethylene precursors in plants. Specifically, 1-aminocyclopropane-1-carboxylic acid, a structural analog, has been a focus in understanding ethylene production in plants. It's primarily converted into a nonvolatile metabolite, 1-(malonylamino)cyclopropane-1-carboxylic acid, in light-grown wheat leaves (Hoffman et al., 1982). Moreover, the isolation and synthesis of 1-aminocyclopropane-1-carboxylic acid-containing natural compounds have been explored for their diverse biological activities (Coleman & Hudson, 2016).

Biocatalytic Asymmetric Synthesis

The compound plays a role in the biocatalytic asymmetric synthesis of chiral intermediates for drug development. For example, Sphingomonas aquatilis was found to be effective for the asymmetric synthesis of (1R, 2S)-N-Boc-1-vinyl ACCA ethyl ester, a key intermediate in hepatitis C virus inhibitors (Zhu et al., 2018).

Synthesis of Enantiomers

Enantiomers of related compounds, such as 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, have been synthesized, with one enantiomer showing significantly better antibacterial activity and solubility than its counterpart (Rosen et al., 1988).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

1-cyclopropylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)7-3-5-10(6-4-7)8-1-2-8;/h7-8H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJMOJSVJPBRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride

CAS RN

1788624-39-4
Record name 1-cyclopropylpiperidine-4-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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